REACTION_SMILES
|
[CH2:15]([OH:16])[CH3:17].[CH3:19][CH2:20][OH:21].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[c:10]([cH:11]1)[C:9](=[CH:12][C:13]#[N:14])[CH2:8][CH2:7]2.[Co:22].[NH3:18]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[c:10]([cH:11]1)[C:9](=[CH:12][CH2:13][NH2:14])[CH2:8][CH2:7]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c(c1)C(=CC#N)CC2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Co]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)C(=CCN)CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |